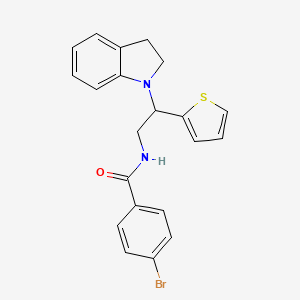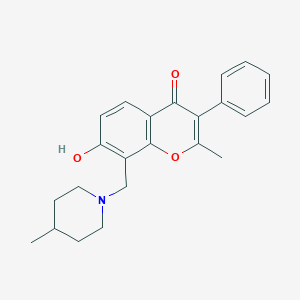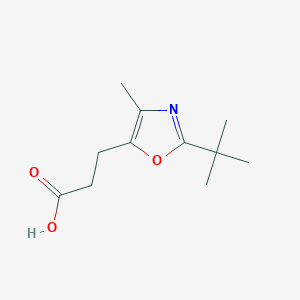
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Métodos De Preparación
The synthesis of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea typically involves the reaction of an indole derivative with a phenoxyphenyl isocyanate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a tertiary amine, to facilitate the formation of the urea linkage. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity of the product.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound. This approach can also help in minimizing the use of hazardous reagents and reducing waste, making the process more environmentally friendly.
Análisis De Reacciones Químicas
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The phenoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
These reactions can yield a variety of products, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for drug development and therapeutic applications.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole moiety can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea can be compared with other urea derivatives, such as:
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea: This compound has a methoxy group instead of a phenoxy group, which can influence its chemical reactivity and biological activity.
1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea: The presence of a chlorine atom can enhance the compound’s electrophilic properties and potentially increase its biological potency.
The unique combination of the indole and phenoxyphenyl groups in this compound distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propiedades
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-phenoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(24-20-14-22-19-9-5-4-8-18(19)20)23-15-10-12-17(13-11-15)26-16-6-2-1-3-7-16/h1-14,22H,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUFOGQMUCEMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(Aminomethyl)cyclohexyl]-6-fluoronaphthalene-1-carboxamide;hydrochloride](/img/structure/B2722411.png)






amino}benzoic acid](/img/structure/B2722422.png)



![{2-[(4-Chlorophenyl)thio]ethyl}(2-methoxyethyl)amine hydrochloride](/img/new.no-structure.jpg)
